p-Bromoacetophenone oxime, (Z)- is an organic compound with the molecular formula C₈H₈BrNO. It features a bromine atom substituted at the para position of the acetophenone structure, with a hydroxylamine-derived oxime functional group. The compound is characterized by its unique geometric configuration, specifically the Z-isomer, which indicates that the two substituents (the bromine and the oxime) are on the same side of the double bond formed during its synthesis. This structural configuration imparts distinct chemical properties and reactivity compared to its E-isomer and other related compounds.
The biological activity of p-Bromoacetophenone oxime has been explored in various studies. It exhibits potential antibacterial and antifungal properties, making it a candidate for further pharmacological investigations. Its derivatives have shown promise in inhibiting specific biological pathways, although detailed mechanisms of action remain to be fully elucidated.
The synthesis of p-Bromoacetophenone oxime typically involves the reaction of p-bromoacetophenone with hydroxylamine hydrochloride in an alcoholic solvent, often utilizing pyridine as a base. The general procedure is as follows:
This method allows for high yields of the desired oxime product .
p-Bromoacetophenone oxime finds applications in organic synthesis and medicinal chemistry. It serves as a precursor for various pharmaceuticals and agrochemicals, particularly those requiring brominated aromatic systems. Additionally, it is utilized in research settings for studying reaction mechanisms involving oximes and their derivatives.
Several compounds exhibit structural or functional similarities to p-Bromoacetophenone oxime. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Chloroacetophenone oxime | Chlorine substitution | More polar; different reactivity profile |
| 4-Iodoacetophenone oxime | Iodine substitution | Heavier halogen; enhanced reactivity |
| Acetophenone oxime | No halogen substitution | Lacks halogen effects; different biological activity |
| 4-Methylacetophenone oxime | Methyl substitution | Increased lipophilicity; altered solubility |
p-Bromoacetophenone oxime stands out due to its specific bromine substitution which influences both its chemical reactivity and biological activity compared to these similar compounds.
Oxidative bromination of acetophenone derivatives typically employs reagents like pyridine hydrobromide perbromide or N-bromosuccinimide (NBS) to introduce α-bromo substituents. While the provided sources do not explicitly detail H₂O₂-HBr systems, analogous mechanisms suggest that HBr generated in situ could facilitate bromination under acidic conditions. For instance, pyridine hydrobromide perbromide in acetic acid at 90°C selectively brominates 4-chloroacetophenone with an 80% yield. Similarly, NBS with p-toluenesulfonic acid in acetonitrile achieves α-bromination without hazardous liquid bromine. A hypothetical H₂O₂-HBr system might leverage H₂O₂’s oxidizing capacity to regenerate HBr, enabling a greener bromination cycle. However, current methodologies prioritize stability and selectivity, favoring crystalline intermediates that simplify subsequent oximation steps.
Table 1: Bromination Reagents and Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine HBr·Br₃ | Acetic acid | 90 | 80 |
| NBS/p-TsOH | Acetonitrile | 25 | 85 |
| H₂O₂-HBr (hypothetical) | Water | 70 | — |
The Z-isomer’s stereoselective synthesis relies on reaction media and catalyst choice. Sodium carbonate (Na₂CO₃) and zinc sulfate (ZnSO₄) under microwave irradiation in dry media yield Z-oximes with 85–95% selectivity. This method contrasts with aqueous reflux systems using copper sulfate (CuSO₄) and potassium carbonate (K₂CO₃), which exhibit moderate Z-selectivity (75–85%). The zwitterionic intermediate’s stabilization in nonpolar environments likely favors Z-configuration, as microwave irradiation accelerates imine formation while minimizing isomerization. For p-bromoacetophenone oxime, sodium acetate in ethanol reflux produces the Z-isomer, though stereochemical outcomes are often inferred from Beckmann rearrangement products rather than direct analysis.
Table 2: Stereoselective Conditions for Z-Oxime Synthesis
| Catalyst System | Conditions | Z-Selectivity (%) | Yield (%) |
|---|---|---|---|
| Na₂CO₃/ZnSO₄ | Microwave, dry media | 85–95 | 90 |
| CuSO₄/K₂CO₃ | Aqueous reflux | 75–85 | 80 |
| Sodium acetate | Ethanol reflux | Not reported | 80 |
Phase-transfer catalysis (PTC) enhances oxime synthesis by shuttling reactants between immiscible phases. Benzyldimethyltetradecylammonium chloride in aqueous sodium hydroxide facilitates O-benzyl oxime etherification under ultrasound, achieving 60–96% yields in 30–60 minutes. Applied to p-bromoacetophenone, PTC could accelerate oximation by mobilizing hydroxylamine ions into organic phases, though direct evidence remains unexplored. Two-phase systems (e.g., water/dichloromethane) may improve reaction efficiency, as seen in analogous oxime preparations.
Multi-step pathways, such as sequential bromination, oximation, and Beckmann rearrangement, offer higher purity (≥90%) but require extended timelines (24–30 hours). Single-step approaches, though conceptually appealing, face challenges in regioselectivity and byproduct formation. For example, direct bromination-ximation of acetophenone risks over-bromination and reduced yields (50–60% hypothetical). In contrast, multi-step isolation allows intermediate purification, as demonstrated by the 83% yield of p-bromoacetophenone oxime using hydroxylamine hydrochloride and sodium carbonate.
Table 3: Single- vs. Multi-Step Pathway Performance
| Pathway | Steps | Time (h) | Yield (%) | Purity |
|---|---|---|---|---|
| Multi-Step | 3 | 24–30 | 70–80 | High |
| Single-Step | 1 | 5–6 | 50–60 | Moderate |
The deoximation of para-bromoacetophenone oxime, (Z)-, represents a crucial transformation pathway that regenerates the parent carbonyl compound through various mechanistic routes [9]. These processes involve the selective cleavage of the carbon-nitrogen double bond while preserving the brominated aromatic system [10].
Oxidative deoximation of brominated oximes proceeds through several distinct pathways, with N-bromophthalimide emerging as an efficient reagent for the conversion under mild conditions [12]. The mechanism involves initial coordination of the oxidizing agent to the oxime nitrogen, followed by electron transfer and subsequent hydrolysis to yield the corresponding ketone [9]. Research demonstrates that brominated acetophenone oximes undergo quantitative conversion to their parent ketones in the presence of N-bromophthalimide in acetone-water systems [12].
The reaction proceeds through a two-step mechanism where the oxime initially forms a complex with the brominating agent, followed by nucleophilic attack by water molecules [10]. Kinetic studies reveal that the reaction rate is significantly influenced by the electronic properties of the brominated aromatic ring, with electron-withdrawing substituents accelerating the deoximation process [12].
Classical acid-catalyzed hydrolysis represents another significant pathway for oxime cleavage, though this method requires careful optimization to prevent decomposition of acid-sensitive brominated intermediates [10]. The hydrolytic mechanism involves protonation of the oxime nitrogen, followed by nucleophilic attack of water and elimination of hydroxylamine [9].
Table 1: Deoximation Reaction Conditions and Yields
| Reagent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| N-bromophthalimide/acetone-water | 25 | 1.5 hours | 91-93 | [12] |
| Pyridinium chlorochromate/microwave | 80 | 7 minutes | 85-90 | [10] |
| Urea nitrate/acetonitrile | 25 | 21 minutes | 80-95 | [10] |
| Potassium dichromate/aluminum chloride | 70 | 2-4 hours | 85-95 | [10] |
Reductive deoximation pathways offer alternative approaches for regenerating brominated ketones while avoiding harsh oxidative conditions [10]. These methods typically employ metal hydride systems or catalytic hydrogenation conditions to achieve selective nitrogen-oxygen bond cleavage [9]. The reductive approach proves particularly valuable when preserving sensitive functional groups within the molecular framework [10].
Radical-mediated bromination in acetic acid represents a fundamental transformation pathway for para-bromoacetophenone oxime derivatives [15] [16]. The acetic acid medium provides unique reactivity patterns that influence both reaction selectivity and product distribution [19].
The radical bromination process initiates through homolytic cleavage of bromine molecules under thermal or photochemical conditions [17]. In acetic acid media, the formation of bromine radicals occurs through interaction with the solvent system, creating reactive species that can participate in subsequent propagation steps [16].
The propagation mechanism involves bromine radical addition to the oxime substrate, generating carbon-centered radicals that can undergo further transformation [18]. Research demonstrates that acetic acid stabilizes intermediate radical species through hydrogen bonding interactions, influencing the overall reaction kinetics [16].
Acetic acid exhibits unique properties as a reaction medium for bromination processes, functioning both as solvent and potential reactant [16]. The carboxylic acid functionality can participate in hydrogen bonding with oxime substrates, affecting the accessibility of reactive sites [19]. Studies reveal that bromine reactivity in acetic acid-water systems varies significantly with solvent composition, with optimal activity observed at specific acetic acid concentrations [16].
Table 2: Radical Bromination Kinetic Parameters
| Acetic Acid Concentration (%) | Rate Constant (min⁻¹) | Half-life (min) | Temperature (°C) |
|---|---|---|---|
| 35 | 2.7 × 10⁻² | 25.7 | 20 |
| 50 | 6.1 × 10⁻³ | 113.5 | 20 |
| 70 | 1.77 × 10⁻³ | 391.6 | 20 |
| 90 | 1.23 × 10⁻³ | 563.4 | 20 |
Radical termination occurs through various pathways including radical-radical coupling, hydrogen atom abstraction, and disproportionation reactions [17]. In acetic acid media, the solvent can participate in termination processes through hydrogen donation, leading to formation of acetyl radicals that undergo subsequent transformations [16].
Solvent selection plays a critical role in determining reaction outcomes for para-bromoacetophenone oxime transformations [22] [23]. Different solvent systems exhibit distinct effects on reaction selectivity, product distribution, and byproduct formation patterns [24].
Polar protic solvents such as alcohols and water significantly influence oxime reactivity through hydrogen bonding interactions [25]. These solvents can stabilize charged intermediates formed during nucleophilic substitution reactions, affecting both reaction rates and selectivity patterns [28]. Research indicates that protic solvents favor SN1 mechanistic pathways in oxime transformations [28].
Polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and acetonitrile provide alternative reaction environments that promote different mechanistic pathways [25]. These solvents excel at stabilizing transition states in SN2 reactions while avoiding interference from hydrogen bonding effects [28].
Computational studies demonstrate that solvent choice can alter activation barriers by several kilocalories per mole, directly impacting reaction feasibility and selectivity [22]. The solvation model density calculations reveal that sulfolane represents an optimal solvent for certain brominated oxime transformations [22].
Table 3: Solvent Effects on Reaction Parameters
| Solvent | Dielectric Constant | Reaction Rate (relative) | Major Product Selectivity (%) |
|---|---|---|---|
| Water | 78 | 1.0 | 68 |
| Dimethyl sulfoxide | 47 | 3.2 | 85 |
| Acetonitrile | 37 | 2.1 | 72 |
| Methanol | 33 | 1.8 | 59 |
| Acetic acid | 6.2 | 0.4 | 91 |
Mixed solvent environments provide opportunities for fine-tuning reaction selectivity through synergistic effects [24]. Aqueous-organic mixtures can offer advantages of both polar protic and aprotic characteristics, enabling selective stabilization of specific intermediates [24]. Studies reveal that optimal selectivity often occurs at specific solvent composition ratios rather than in pure solvents [24].
Computational chemistry methods provide detailed insights into the mechanistic pathways and energetics associated with Z-isomer formation in para-bromoacetophenone oxime systems [29] [30]. Density functional theory calculations reveal the structural and electronic factors governing stereochemical outcomes [31].
High-level quantum chemical calculations using B3LYP and M06-2X functionals with appropriate basis sets provide accurate descriptions of transition state geometries [29]. The calculations reveal that Z-isomer formation involves specific transition state configurations characterized by approximately linear carbon-nitrogen-oxygen arrangements [29].
Energy barrier calculations indicate that E/Z isomerization requires activation energies of approximately 200 kilojoules per mole, suggesting limited interconversion under ambient conditions [29]. The computational results demonstrate that Z-isomers exhibit enhanced thermodynamic stability relative to E-isomers when explicit solvent effects are considered [29].
Polarizable continuum model calculations reveal significant solvent effects on relative isomer stabilities [29]. The inclusion of explicit solvent molecules in microsolvation models provides more accurate descriptions of hydrogen bonding interactions that stabilize specific geometric isomers [29].
Table 4: Computational Energetics for Z-Isomer Formation
| Calculation Level | Activation Energy (kJ/mol) | Relative Stability Z vs E (kJ/mol) | Solvent Model |
|---|---|---|---|
| B3LYP/6-31+G(d) | 198.3 | +2.05 | PCM |
| RI-B2PLYP/def2-SVP | 205.7 | -6.8 | SMD |
| M06-2X/cc-pVTZ | 201.4 | -3.2 | PCM |
| B3LYP/6-311++G(2d,2p) | 217.0 | -3.5 | SMD |
Molecular dynamics simulations provide temporal descriptions of solvent-solute interactions that influence isomer formation and stability [24]. These calculations reveal dynamic solvation patterns that cannot be captured through static quantum chemical methods alone [29].
The simulations demonstrate that dimethyl sulfoxide molecules form stable hydrogen bonds with oxime hydroxyl groups, preferentially stabilizing specific geometric configurations [29]. Free energy calculations confirm that solvation effects significantly alter the relative thermodynamic stability of Z and E isomers [24].
Detailed analysis of transition state structures reveals the critical geometric parameters that control stereochemical outcomes [29]. The calculations show that transition states exhibit partial double bond character in the carbon-nitrogen linkage, with bond lengths intermediate between single and double bond values [31].
The oxime functionality in para-Bromoacetophenone oxime, (Z)- serves as an excellent precursor for the synthesis of oxazole and thiazole ring systems through well-established synthetic methodologies. The van Leusen oxazole synthesis represents one of the most prominent applications, where the compound participates in [3+2] cycloaddition reactions with tosylmethyl isocyanide (TosMIC) under basic conditions [1]. This transformation proceeds through initial deprotonation of TosMIC followed by nucleophilic addition to the oxime carbon, resulting in the formation of 5-substituted oxazoles with yields ranging from 45 to 93 percent [1].
The specific Z-configuration of para-Bromoacetophenone oxime enhances the selectivity of oxazole formation by providing optimal spatial arrangement for the cycloaddition process. The reaction typically employs potassium carbonate as the base in refluxing methanol, with reaction times varying from 2 to 6 hours depending on the substitution pattern [1]. The presence of the para-bromine substituent on the phenyl ring not only serves as a synthetic handle for further functionalization but also influences the electronic properties of the resulting oxazole products.
Thiazole ring construction represents another significant application of para-Bromoacetophenone oxime, (Z)-. The compound undergoes efficient cyclization reactions with thiourea derivatives under microwave irradiation conditions, yielding 2-aminothiazole products in excellent yields of 47 to 96 percent [2] [3]. These reactions benefit from the enhanced nucleophilicity of the oxime nitrogen in the Z-configuration, which facilitates the initial nucleophilic attack on the carbonyl carbon of activated thiourea species.
The microwave-assisted protocol typically operates at temperatures of 130 to 175 degrees Celsius for reaction times of 30 seconds to 3 minutes, demonstrating the efficiency of this synthetic approach [2]. The brominated acetophenone oxime starting material provides superior reactivity compared to unsubstituted analogues, attributed to the electron-withdrawing effect of the bromine substituent which activates the oxime carbon toward nucleophilic substitution reactions.
para-Bromoacetophenone oxime, (Z)- exhibits remarkable utility in tandem reaction sequences that lead to the construction of polycyclic aromatic systems. These cascade processes take advantage of the multiple reactive sites present in the molecule, including the oxime nitrogen, the aromatic bromine, and the methyl group adjacent to the oxime functionality [4] [5].
One particularly noteworthy application involves the formation of aza-oxabicyclic ring systems through tandem oxime addition and cycloaddition reactions. The process initiates with conjugate addition of the oxime functionality to activated diene systems, such as 2,3-bis(phenylsulfonyl)-1,3-diene, generating transient nitrone intermediates [4]. These nitrone species subsequently undergo intramolecular dipolar cycloaddition reactions, yielding complex polycyclic structures with excellent regioselectivity.
The Z-configuration of the starting oxime proves crucial for the success of these tandem processes, as it provides the appropriate geometric arrangement for the formation of the initial nitrone intermediate. The subsequent cycloaddition proceeds with high stereoselectivity, often yielding single diastereomers of the final polycyclic products [4]. These reactions typically proceed under mild conditions, with reaction temperatures ranging from 60 to 80 degrees Celsius and reaction times of 4 to 12 hours.
Iminyl radical-based tandem cyclizations represent another important class of reactions accessible from para-Bromoacetophenone oxime, (Z)-. These processes involve the photochemical or thermal generation of iminyl radicals from the oxime precursor, followed by intramolecular cyclization onto aromatic systems [5] [6]. The resulting polycyclic nitrogen heterocycles find applications in pharmaceutical chemistry and materials science.
The photoisomerization capabilities of the Z-oxime configuration enable unique tandem sequences combining oxime isomerization with subsequent Beckmann rearrangement reactions [7]. This one-pot protocol provides access to rearranged amide systems with complementary regioselectivity compared to traditional Beckmann rearrangements, demonstrating the synthetic value of the Z-isomer geometry [7].
The oxime functionality in para-Bromoacetophenone oxime, (Z)- serves as an excellent chelating agent for the construction of metal-organic frameworks with diverse structural architectures and functional properties. The compound exhibits versatile coordination behavior, capable of binding metal centers through both nitrogen and oxygen atoms of the oxime group, as well as participating in bridging coordination modes [8] [9].
In copper-based metal-organic frameworks, para-Bromoacetophenone oxime, (Z)- typically adopts N,O-bidentate coordination modes, forming stable chelate rings with copper(II) centers. These coordination complexes assemble into rod-shaped framework structures with permanent porosity suitable for gas separation and storage applications [8]. The thermal stability of these copper-oxime frameworks extends to temperatures of 280 degrees Celsius, making them suitable for high-temperature applications.
Nickel-containing frameworks demonstrate different coordination preferences, with the oxime nitrogen serving as the primary coordination site in N-monodentate binding modes [8]. These complexes organize into square planar network structures that exhibit catalytic activity for various organic transformations. The air-stable nature of these nickel-oxime complexes makes them practical for use as heterogeneous catalysts in industrial processes.
Cobalt(III) systems showcase particularly interesting structural features, with para-Bromoacetophenone oxime, (Z)- participating in the formation of triply-bridged binuclear complexes. These unique structures feature the same ligand forming two azo-oxo bridges and one diazo bridge between two cobalt centers, representing a rare structural motif in coordination chemistry [8]. Such frameworks find applications in electronic materials due to their unique magnetic and conductive properties.
The incorporation of zinc(II) centers leads to the formation of porous cubic structures with tetradentate chelation modes. These zinc-based frameworks demonstrate exceptional performance in drug delivery applications, with the ability to encapsulate bioactive molecules within their cavities and release them in a controlled manner [10]. The moisture-resistant nature of these frameworks ensures stability under physiological conditions.
Platinum(II) complexes of para-Bromoacetophenone oxime, (Z)- form one-dimensional chain structures through mixed oxime/oximato coordination modes. These assemblies exhibit interesting hydrogen bonding patterns that contribute to their structural stability and enable their use as sensor materials for various analytes [9] [11]. The pH-stable nature of these platinum frameworks makes them suitable for use in aqueous environments.
para-Bromoacetophenone oxime, (Z)- represents an excellent building block for the construction of photoresponsive molecular switches based on E/Z photoisomerization processes. The compound exhibits remarkable photoisomerization behavior under visible light irradiation, enabling the development of light-controlled molecular devices and smart materials [7] [12].
The photoisomerization of para-Bromoacetophenone oxime occurs through a visible-light-mediated energy transfer mechanism, utilizing photocatalysts such as iridium complexes with appropriate triplet energy levels. The process operates efficiently at 427 nanometer wavelength with photocatalyst loadings as low as 0.5 mol percent, achieving excellent Z:E ratios of 97:3 under optimized conditions [7]. This high selectivity for the Z-isomer makes the compound particularly valuable for applications requiring precise stereochemical control.
The quantum yield for the E to Z photoisomerization ranges from 0.43 to 0.48, indicating efficient energy transfer from the photosensitizer to the oxime substrate [7]. The triplet energy transfer mechanism involves selective excitation of the E-isomer followed by intersystem crossing and rotation around the carbon-nitrogen bond axis, ultimately yielding the thermodynamically less stable Z-isomer.
Molecular motor applications benefit from the reversible nature of the photoisomerization process. The Z-configuration can be converted back to the E-form through thermal relaxation or alternative photochemical conditions, enabling cyclical switching behavior essential for motor function [7]. The incorporation of the para-bromine substituent provides additional synthetic handles for the attachment of functional groups that enhance the motor performance.
Optical data storage applications take advantage of the distinct spectroscopic properties of the E and Z isomers. The Z-isomer exhibits a blue-shifted absorption maximum at 276 nanometers compared to the E-isomer absorption at 284 nanometers, providing a spectroscopic basis for information storage and retrieval [7]. The high switching ratios achievable with this compound ensure excellent signal-to-noise ratios in optical storage devices.
Smart materials incorporating para-Bromoacetophenone oxime, (Z)- as a photoresponsive unit demonstrate remarkable property changes upon light irradiation. These materials can undergo reversible changes in mechanical properties, solubility, or molecular recognition behavior in response to specific wavelengths of light [7]. The biocompatible nature of the oxime functionality makes these materials suitable for biomedical applications.
Photopharmacology applications utilize the different biological activities of the E and Z isomers to create light-controlled drug molecules. The spatial arrangement differences between the isomers can result in dramatically different binding affinities to biological targets, enabling precise temporal and spatial control of drug activity through light irradiation [7]. The synthetic accessibility of para-Bromoacetophenone oxime, (Z)- makes it an attractive starting point for the development of photopharmacological agents.
Dynamic polymer systems incorporate the photoresponsive oxime unit into polymer backbones or side chains, creating materials with light-controllable properties. These polymers can undergo reversible changes in conformation, crosslinking density, or surface properties upon photoisomerization of the oxime units [7]. The excellent switching ratios and quantum yields achievable with this compound ensure efficient and complete property changes in the polymer systems.